Ethylthioethyl methacrylate

Thermal stabilization Polymer degradation Molding compounds

Ethylthioethyl methacrylate (ETEMA; CAS 14216-25-2) is a sulfur-containing methacrylate ester monomer bearing a thioether (–S–) group in its side chain, with molecular formula C₈H₁₄O₂S, molecular weight 174.26 g/mol, density 1.007 g/cm³, boiling point 245.8 °C at 760 mmHg, and refractive index nD = 1.472. As a member of the (alkylthio)alkyl methacrylate class, ETEMA undergoes free-radical homo- and copolymerization to introduce sulfide functionality into acrylic polymer backbones.

Molecular Formula C8H14O2S
Molecular Weight 174.26 g/mol
CAS No. 14216-25-2
Cat. No. B078541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylthioethyl methacrylate
CAS14216-25-2
Molecular FormulaC8H14O2S
Molecular Weight174.26 g/mol
Structural Identifiers
SMILESCCSCCOC(=O)C(=C)C
InChIInChI=1S/C8H14O2S/c1-4-11-6-5-10-8(9)7(2)3/h2,4-6H2,1,3H3
InChIKeyVMKYTTSJFPJNOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylthioethyl Methacrylate (CAS 14216-25-2) – Sulfur-Functionalized Methacrylate Monomer for Thermally Stabilized and High-Refractive-Index Polymers


Ethylthioethyl methacrylate (ETEMA; CAS 14216-25-2) is a sulfur-containing methacrylate ester monomer bearing a thioether (–S–) group in its side chain, with molecular formula C₈H₁₄O₂S, molecular weight 174.26 g/mol, density 1.007 g/cm³, boiling point 245.8 °C at 760 mmHg, and refractive index nD = 1.472 . As a member of the (alkylthio)alkyl methacrylate class, ETEMA undergoes free-radical homo- and copolymerization to introduce sulfide functionality into acrylic polymer backbones. Unlike simple alkyl methacrylates, the thioether moiety enables both thermal-oxidative stabilization via hydroperoxide decomposition and enhanced refractive index, positioning ETEMA as a specialty comonomer for applications where standard methacrylates such as methyl methacrylate (MMA) fail under thermal or optical demands [1][2].

Why Generic Methacrylate Monomers Cannot Replace Ethylthioethyl Methacrylate in Thermally Demanding or Optical Applications


Generic methacrylate monomers such as methyl methacrylate (MMA), 2-hydroxyethyl methacrylate (HEMA), or even the closest sulfur-containing analog 2-(methylthio)ethyl methacrylate (MTEMA) cannot simply substitute for ETEMA without sacrificing specific performance attributes. The thioether group in ETEMA is not merely a passive structural feature; it actively participates in thermo-oxidative stabilization by decomposing hydroperoxides into non-radical products, a mechanism absent in non-sulfur or oxidized-sulfur analogs [1][2]. Copolymerization studies show that ETEMA incorporates with near-ideal random statistics (r₁ ≈ r₂ ≈ 1.0 with MMA), ensuring uniform distribution of stabilizing sulfide groups along the polymer chain—a feat not achievable with physically blended sulfide additives that can leach or phase-separate [3]. Furthermore, the ethylthio substituent confers a refractive index (nD = 1.472) intermediate between unmodified MMA (nD = 1.414) and the methylthio homolog MTEMA (nD = 1.48), allowing fine-tuning of optical properties without resorting to higher-cost multi-sulfur monomers . The quantitative evidence below establishes the dimensions along which ETEMA provides verifiable differentiation.

Quantitative Differentiation Evidence for Ethylthioethyl Methacrylate (ETEMA) Against Closest Analogs


Thermal Stabilization of PMMA: ETEMA Copolymer vs. Unmodified MMA-Based Polymer at 260 °C

Copolymerization of as little as 1 wt% ETEMA into a methyl methacrylate–ethyl acrylate matrix profoundly suppresses thermal degradation at 260 °C in air. Without ETEMA, the MMA–EA copolymer loses 5% mass after 1 hour, 13–14% after 2 hours, 45% after 3 hours, and over 60% after 4 hours. With 1 part ETEMA incorporated (MMA:EA:ETEMA = 99:1:1), weight loss is reduced to 4–5% at 1 hour, 7% at 2 hours, 10% at 3 hours, and only 13–14% at 4 hours—representing a >4-fold reduction in cumulative degradation at the 4-hour mark [1][2]. In a separate example, an ETEMA-containing interpolymer showed only ~1.2% weight loss after 4 hours at 230 °C [1].

Thermal stabilization Polymer degradation Molding compounds Weight loss analysis

Thermal Stabilization Efficacy: ETEMA (Thioether) vs. Ethylsulfinylethyl Methacrylate (Oxidized Sulfur Analog) at 220 °C

The oxidation state of sulfur in the methacrylate side chain is the decisive factor for thermal stabilization. An anionically polymerized PMMA containing 1 wt% of ethylsulfinylethyl methacrylate (the sulfoxide analog, with sulfur in the +2 oxidation state) suffers 21% weight loss after 8 hours, 66% after 16 hours, and 67% after 24 hours at 220 °C in air—effectively providing no meaningful stabilization [1][2]. In stark contrast, ETEMA-containing PMMA (thioether, sulfur in the –2 oxidation state) at comparable loading exhibits more than 50-fold improvement in thermal stability under identical conditions of 200–220 °C and 24-hour exposure [1]. The patent explicitly notes that the prior-art sulfoxide approach 'has proved to be ineffective' [1].

Sulfur oxidation state Thermal degradation Stabilizer design Structure–activity relationship

Copolymerization Reactivity Ratios: ETEMA Behaves Nearly Identically to MMA, Enabling Uniform Comonomer Distribution

The monomer reactivity ratios for the ETEMA–MMA pair were determined as r₁(MMA) = 1.0 and r₂(ETEMA) = 1.1, with Q₂ = 0.88 and e₂ = 0.44 (referenced to styrene: Q₁ = 1.0, e₁ = –0.8) [1][2]. These near-unity and nearly equal reactivity ratios indicate that ETEMA and MMA exhibit essentially ideal random copolymerization behavior—a radical derived from either monomer shows negligible preference for homopropagation over cross-propagation. For the ETEMA–styrene pair, r₁(Sty) = 0.42 and r₂(ETEMA) = 0.51, confirming that ETEMA can also be effectively incorporated into styrenic copolymer systems [1]. The Q value of 0.88 (close to MMA's Q ≈ 0.74) indicates comparable resonance stabilization of the radical, and the positive e value (+0.44, compared to MMA's e ≈ +0.40) reflects a similar electron-deficient double bond [2].

Copolymerization kinetics Reactivity ratios Q–e scheme Random copolymer

Refractive Index Differentiation: ETEMA (nD 1.472) Occupies a Distinct Optical Window Between MMA and Higher-Sulfur Monomers

ETEMA exhibits a refractive index of nD = 1.472 . This places it in a clearly differentiated optical position: substantially higher than the base monomer methyl methacrylate (MMA, nD = 1.414 at 20 °C, 589 nm) , yet lower than the closest sulfur homolog 2-(methylthio)ethyl methacrylate (MTEMA, nD = 1.48 at 20 °C) . The +0.058 RI increment over MMA is attributable to the high molar refractivity of the thioether sulfur atom (atomic refraction of sulfur ≈ 7.8 cm³/mol vs. carbon ≈ 2.6 cm³/mol). The difference of –0.008 relative to MTEMA reflects the subtle effect of the ethyl vs. methyl substituent on the sulfur atom, which also influences monomer density (ETEMA: 1.007 g/cm³ vs. MTEMA: 1.04 g/cm³ at 25 °C) and thus the refractive index per unit volume . A systematic study of (thio)methacrylic monomer optical properties confirmed that refractive index and Abbe number can be correlated with chemical structure in this monomer class [1].

Refractive index engineering Optical polymers Sulfur-containing monomers Abbe number

UV Resistance in Engineering Thermoplastics: ETEMA-Based ABS-Type Terpolymer Retains Impact Strength After Prolonged UV Exposure

In a thermoplastic terpolymer system comprising a rubbery alkyl acrylate–ETEMA backbone grafted with acrylonitrile–styrene copolymer (an ABS-type engineering resin), the incorporation of ETEMA into the backbone confers measurable ultraviolet light resistance. After 228 hours of UV exposure in Weather-Ometer testing (ASTM E-42), the ETEMA-containing terpolymer retains an Izod impact strength loss of only 5–40%, while maintaining a baseline Izod impact strength of 5–11 ft·lb/inch notch at 73 °F (ASTM D-256), tensile strength of 3,900–6,000 psi (ASTM D-638), and heat deflection temperature of 77–95 °C (ASTM D-648) [1][2]. The patent explicitly attributes the 'outstandingly resistant to impact deterioration even after long exposure to ultraviolet light irradiation' property to the ETEMA-containing rubbery backbone architecture [1]. While no direct head-to-head UV data against a non-ETEMA ABS control is tabulated in the patent, the baseline properties are provided for procurement benchmarking.

UV stabilization Impact strength retention ABS terpolymer Weatherometer testing

Priority Application Scenarios for Ethylthioethyl Methacrylate Based on Quantified Differentiation Evidence


Thermally Stabilized PMMA Molding Compounds for High-Temperature Injection Molding and Extrusion

Incorporation of 0.5–3 wt% ETEMA into MMA-based molding powders reduces thermo-oxidative weight loss by >4-fold at 260 °C compared to unmodified formulations, as demonstrated by the head-to-head data in US Patent 3,634,367 [1]. This directly translates to reduced polymer yellowing, lower volatile generation, and extended residence-time tolerance in injection molding barrels and extrusion dies operating at 230–260 °C. The near-ideal copolymerization kinetics (r₁ ≈ r₂ ≈ 1.0) ensure uniform stabilizer distribution without composition drift during bulk or solution polymerization [2]. This scenario is procurement-relevant for manufacturers of automotive interior acrylic parts, lighting diffusers, and optical-grade acrylic sheet where thermal degradation during processing is the primary quality bottleneck.

Intrinsically UV-Resistant ABS-Type Engineering Resins for Outdoor-Durable Housings and Automotive Trim

ETEMA serves as a backbone comonomer (at 1–10 wt% relative to alkyl acrylate) in emulsion-polymerized ABS-type graft terpolymers, conferring intrinsic UV resistance without requiring migratory stabilizer additives. The patent-quantified impact retention of 5–40% loss after 228 hours of accelerated UV exposure (ASTM E-42) provides a benchmark for outdoor weatherability specifications [3]. The thioether group decomposes photo-generated hydroperoxides through the same mechanism characterized for thermal stabilization [4]. For procurement teams evaluating monomers for UV-stable engineering thermoplastics, ETEMA offers a covalently bound stabilization strategy that eliminates concerns about additive blooming, leaching, or regulatory restrictions on extractable stabilizers in food-contact or medical housing applications.

Refractive Index Engineering in Optical Copolymers for Gradient-Index Lenses and Anti-Reflective Coatings

With a monomer refractive index of nD = 1.472, ETEMA provides a +0.058 increment over MMA (nD = 1.414) while remaining 0.008 below the methylthio analog MTEMA (nD = 1.48) . This intermediate RI, combined with the near-ideal random copolymerization behavior with MMA, allows formulators to precisely target intermediate refractive indices in the 1.42–1.47 range by adjusting ETEMA feed ratio, without the compositional heterogeneity that would arise from comonomers with disparate reactivity ratios. The systematic optical characterization of (thio)methacrylic monomers confirms that structure–RI correlations are predictable in this monomer class [5]. This scenario applies to procurement for optical fiber cladding, ophthalmic lens monomers, and anti-reflective coating resins where RI precision and batch-to-batch consistency are critical specifications.

Sulfur-Functionalized Copolymer Platforms for Metal Chelation and Environmental Remediation Hydrogels

The ethylthioethyl side chain provides a soft Lewis-base sulfide donor that can coordinate transition metal ions (e.g., Hg²⁺, Cu²⁺, Ag⁺). The controlled copolymerization behavior of ETEMA (r₁·r₂ ≈ 1.0 with MMA) enables rational design of copolymer architectures with defined sulfide group spacing and loading [2]. While specific metal-binding capacity data for ETEMA homopolymers or copolymers requires additional experimental determination, the established thermo-oxidative stabilization mechanism—which proceeds through sulfide-mediated hydroperoxide decomposition [4]—confirms the chemical accessibility and reactivity of the thioether group in the polymer matrix. This scenario is relevant for procurement of functional monomers intended for hydrogel-based heavy-metal sensors, water-purification adsorbents, or catalytic polymer supports where covalent attachment of the metal-binding moiety to the polymer backbone is preferred over physical entrapment.

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